molecular formula C20H16N2O3S B280651 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one

6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one

Cat. No. B280651
M. Wt: 364.4 g/mol
InChI Key: COQIXANICWCJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation and survival. Additionally, it has been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one are diverse and complex. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate various signaling pathways involved in inflammation and oxidative stress. Additionally, it has been shown to possess anti-metastatic properties, making it a promising candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments include its potent anti-cancer properties and its ability to modulate various signaling pathways involved in inflammation and oxidative stress. However, limitations include the complex synthesis process and the need for further investigation to fully understand its mechanism of action.

Future Directions

There are numerous potential future directions for the investigation of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one. These include further investigation into its anti-cancer properties, its potential use in the treatment of various inflammatory diseases, and its potential use in combination with other anti-cancer agents. Additionally, further investigation into its mechanism of action is warranted to fully understand its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one involves a multi-step process that includes the use of various reagents and solvents. The exact method of synthesis may vary depending on the specific application of the compound.

Scientific Research Applications

6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-cancer properties and has been investigated as a potential treatment for various types of cancer. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant effects, making it a promising candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C20H16N2O3S/c1-12-11-13-5-2-3-8-17(13)22(12)26(24,25)18-10-9-16-19-14(18)6-4-7-15(19)20(23)21-16/h2-10,12H,11H2,1H3,(H,21,23)

InChI Key

COQIXANICWCJOP-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Origin of Product

United States

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